molecular formula C22H19N3O4 B2639815 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097928-56-6

2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2639815
CAS No.: 2097928-56-6
M. Wt: 389.411
InChI Key: SAOBILMAGUKRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a novel synthetic compound of significant interest in medicinal chemistry and drug discovery research, designed by combining privileged pharmacophores. The molecule features a quinoxaline core, a heterocyclic scaffold extensively documented in scientific literature for its diverse biological activities. Quinoxaline derivatives are frequently investigated as potent inhibitors of various kinase targets, such as the Ephrin family of tyrosine kinases, which play critical roles in cellular signaling and have been studied in the context of oncology and angiogenesis . Furthermore, the quinoxaline structure is a common feature in compounds evaluated for antimicrobial and antitubercular agents, as well as antagonists for neurological targets like the AMPA receptor . This specific derivative is synthetically engineered with a 5-methoxy-benzofuran moiety linked via a pyrrolidine-carboxylate spacer. Benzofuran derivatives are another class of biologically active structures, with research indicating their potential as antagonists for adenosine receptors (A1 and A2A), presenting avenues for exploration in neurodegenerative conditions such as Parkinson's and Alzheimer's disease . The integration of these two systems into a single molecular architecture suggests potential for multifunctional activity or the exploration of novel mechanism(s) of action. Researchers may find this compound particularly valuable for probing new biological pathways, screening against a panel of protein targets, or as a key intermediate in the synthesis of more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-27-15-6-7-19-14(10-15)11-20(29-19)22(26)25-9-8-16(13-25)28-21-12-23-17-4-2-3-5-18(17)24-21/h2-7,10-12,16H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOBILMAGUKRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the formation of the pyrrolidine ring. The final step involves the coupling of these intermediates with the quinoxaline core under specific reaction conditions, such as the use of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / Source Core Structure Substituents / Modifications Biological Activity (if reported)
Target Compound Quinoxaline + pyrrolidine 5-Methoxybenzofuran-2-carbonyl group at pyrrolidine; ether linkage to quinoxaline Not explicitly reported in evidence
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline + pyrrolidinone Direct linkage between quinoxaline and pyrrolidinone; methyl group at position 1 Antimicrobial activity (screened)
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)pyrazolo[4,3-c]pyridine-7-carboxylate Quinoline + pyrazolo-pyridine Quinoline instead of quinoxaline; phenyl and ester groups at pyrazole-pyridine hybrid Synthetic intermediate; no activity reported
Key Observations:

Quinoxaline vs. Quinoline: The target compound’s quinoxaline core (two adjacent nitrogen atoms) differs from quinoline’s single nitrogen . This may enhance electron-deficient character, affecting binding to biological targets like kinases or receptors.

Pyrrolidine Modifications: The target compound’s pyrrolidine features a benzofuran-carbonyl group, increasing lipophilicity compared to the simpler pyrrolidinone in ’s compound . This could improve membrane permeability but may reduce aqueous solubility. The ether linkage in the target compound introduces conformational flexibility absent in the direct C–N bond of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one .

Biological Activity: highlights antimicrobial properties for its pyrrolidinone-quinoxaline derivative, suggesting that the target compound’s benzofuran substituent might modulate activity against similar pathogens .

Biological Activity

The compound 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline , identified by CAS number 2097928-56-6, is a novel quinoxaline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Structural Formula

The chemical structure of the compound can be represented as follows:

Molecular Formula C22H19N3O4\text{Molecular Formula }C_{22}H_{19}N_{3}O_{4}

Physical Properties

PropertyValue
Molecular Weight389.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. In particular, 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has been evaluated for its efficacy against various cancer cell lines.

The anticancer activity is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress in cancer cells.

Case Studies

  • Study on Non-Small Cell Lung Cancer (NSCLC) :
    A recent study evaluated the compound's activity against NSCLC cells, revealing that it exhibited comparable inhibitory effects to cisplatin, a standard chemotherapeutic agent . The IC50 values indicated potent activity, suggesting its potential as an alternative treatment.
  • In Vitro Studies :
    In vitro studies demonstrated that the compound effectively inhibited tumor growth in various cancer cell lines with IC50 values ranging from 1.18 to 2.86 µg/mL. Importantly, it showed minimal cytotoxicity towards normal cells (IC50 > 100 µg/mL) .

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial effects are attributed to:

  • Disruption of Bacterial Cell Wall : The compound may interfere with the synthesis of bacterial cell walls.
  • Inhibition of DNA Synthesis : It could inhibit bacterial DNA replication, leading to cell death.

Q & A

(Basic) What are the most effective synthetic routes for constructing the quinoxaline core in derivatives like 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline?

Methodological Answer:
The quinoxaline core is synthesized via condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Key methods include:

  • Acid-catalyzed condensation : Tosic acid monohydrate (0.03 mmol) and 3 Å molecular sieves in toluene under reflux yield 88% ().
  • Eco-friendly catalysis : Polyvinylpolypyrrolidone-supported triflic acid (PVPP·OTf) in ethanol achieves 85–92% yield with reduced waste ( ).
  • Copper-catalyzed annulation : 1-(2-Aminophenyl)pyrrole reacts with alkylboronic acids using Cu(OPiv)₂ under O₂, yielding 78% ().
    Optimization Tips : Solvent polarity (toluene vs. ethanol), catalyst loading (0.5–5 mol%), and reaction time (12–24 hours) critically influence yield .

(Advanced) How can computational approaches like molecular docking and 3D-QSAR be integrated into the design of quinoxaline-based antiviral agents?

Methodological Answer:
A multi-step computational pipeline is recommended:

Virtual Library Construction : Build a pharmacophore-guided library (e.g., 58 quinoxaline derivatives in ).

Molecular Docking : Screen against target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina. Prioritize compounds with docking scores ≤-8.0 kcal/mol ( ).

3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to predict IC50 values. validated this protocol, achieving a correlation coefficient () of 0.89 between predicted and experimental IC50.

Experimental Validation : Discrepancies (e.g., solvation effects) are addressed via in vitro RT inhibition assays and cytotoxicity profiling (MTT on MT2 cells) .

(Advanced) What experimental strategies resolve contradictions between in vitro enzyme inhibition data and cellular anti-HIV activity in quinoxaline derivatives?

Methodological Answer:
Key strategies include:

  • Target Engagement Assays : Surface Plasmon Resonance (SPR) confirms binding affinity (e.g., KD < 1 μM for active compounds).
  • Cellular Uptake Analysis : Quantify intracellular concentrations via LC-MS (e.g., found 10-fold lower cellular uptake for Compound 12 vs. its in vitro IC50).
  • Metabolic Stability Screening : Use liver microsomes to identify rapid clearance (t1/2 < 30 min) and guide prodrug design ( ).
  • Structural Modifications : Introducing PEG chains or N-methylation improves permeability (e.g., increased logP from 2.1 to 3.5 enhanced antiviral EC50 by 5-fold) .

(Basic) Which spectroscopic and analytical techniques are essential for characterizing novel quinoxaline derivatives?

Methodological Answer:

  • 1H/13C NMR : Resolves regiochemistry (e.g., distinguished isomers via coupling constants).
  • HRMS : Confirms molecular weight with ≤5 ppm error ( ).
  • HPLC : Ensures >95% purity ( ).
  • X-ray Crystallography : Determines absolute configuration (e.g., solved a pyrido[2,3-b]pyrazine structure).
    Contradiction Resolution : 2D NMR (COSY, NOESY) clarifies ambiguous signals, while differential scanning calorimetry (DSC) identifies polymorphic forms .

(Advanced) How do structural modifications at the pyrrolidin-3-yl-oxy moiety influence the dual inhibition of EGFR and COX-2 in quinoxaline derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF3) at R1 enhances EGFR binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for methyl) ( ).
  • Benzofuran Substitution : A 5-methoxy group improves COX-2 selectivity (IC50 COX-2/COX-1 = 0.12) by forming hydrogen bonds with Tyr385 ( ).
  • Molecular Dynamics (MD) : 50 ns simulations show bulkier substituents (e.g., coumarin hybrids) reduce solvent exposure, stabilizing interactions ( ).
    SAR Insight : Replacing methyl with trifluoromethyl at R1 boosts EGFR inhibition 15-fold (IC50 from 12.3 μM to 0.8 μM) .

(Basic) What are the key considerations in designing a focused quinoxaline library for anticancer screening?

Methodological Answer:

  • Scaffold Hybridization : Merge quinoxaline with coumarin ( ) or benzazole ( ) for synergistic activity.
  • Synthetic Accessibility : Use bromination-condensation ( ) or Ugi-azide reactions ( ) for modular synthesis.
  • ADMET Profiling : In silico predictions (e.g., AlogP <5, topological PSA 80–120 Ų) filter compounds with poor permeability ( ).
    Case Study : A 10-analog library ( ) showed IC50 <10 μM against triple-negative breast cancer (TNBC) cells via MTS assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.